2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544068
InChI: InChI=1S/C11H11BrN2O3S/c12-7-3-1-2-4-8(7)13-10-14-9(17)11(5-15,6-16)18-10/h1-4,15-16H,5-6H2,(H,13,14,17)
SMILES:
Molecular Formula: C11H11BrN2O3S
Molecular Weight: 331.19 g/mol

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC14544068

Molecular Formula: C11H11BrN2O3S

Molecular Weight: 331.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
IUPAC Name 2-(2-bromophenyl)imino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H11BrN2O3S/c12-7-3-1-2-4-8(7)13-10-14-9(17)11(5-15,6-16)18-10/h1-4,15-16H,5-6H2,(H,13,14,17)
Standard InChI Key JWKACUMNUPDWDI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N=C2NC(=O)C(S2)(CO)CO)Br

Introduction

2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the class of heterocyclic compounds known as thiazoles. It features a thiazole ring with nitrogen and sulfur, a bromophenyl group, and two hydroxymethyl substituents. This unique combination of functional groups contributes to its potential biological activities and chemical properties.

Synthesis Methods

The synthesis of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can be achieved through various methods, which allow for efficient production and further derivatization. These methods typically involve condensation reactions or cyclization processes, utilizing appropriate catalysts and solvents to facilitate the formation of the thiazole ring.

Potential Applications

Given its structural characteristics, this compound is anticipated to have applications in medicinal chemistry, particularly in the development of therapeutic agents. Interaction studies focusing on its binding affinity with biological targets such as enzymes or receptors are crucial for understanding its mechanism of action and optimizing it for therapeutic use.

Research Findings and Future Directions

While detailed research findings on the specific biological activities of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one are not extensively documented, its structural features align with compounds known for significant biological activities. Future studies should focus on in vitro and in vivo evaluations to determine its efficacy and safety as a potential therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator